((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
This compound features a bicyclo[3.2.1]octane (nortropane) scaffold with stereochemical specificity at positions 1R and 5S. The 3-methylene group introduces rigidity, while the 8-azabicyclo moiety is linked via a methanone bridge to a 1-(methylsulfonyl)piperidin-4-yl group.
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11-9-13-3-4-14(10-11)17(13)15(18)12-5-7-16(8-6-12)21(2,19)20/h12-14H,1,3-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHKFICDFVHWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of neuropharmacology and enzyme inhibition.
1. Neuropharmacological Effects
Studies have shown that compounds similar to this structure can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. The bicyclic structure is known to enhance binding affinity to muscarinic receptors, which are crucial for cognitive functions.
Table 1: Summary of Neuropharmacological Activities
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 0.25 | |
| Butyrylcholinesterase | Mixed Inhibition | 0.30 |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Cognitive Enhancement in Animal Models
In a study involving rodent models, administration of the compound led to significant improvements in memory retention during maze tests. The results suggested enhanced cholinergic activity correlating with improved cognitive performance.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties against oxidative stress in neuronal cell lines. The compound demonstrated a capacity to reduce cell death and promote survival under stress conditions, indicating potential therapeutic benefits for neurodegenerative diseases.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Table 1: Key Structural Features and Physicochemical Properties
Functional Group and Pharmacokinetic Implications
- Methylsulfonyl vs. Pyridinyl/Phenyl Groups : The target compound’s methylsulfonyl-piperidine group improves solubility and metabolic stability compared to pyridinyl () or phenyl esters (), which may undergo faster enzymatic hydrolysis .
- Rigidity and Conformation : The 3-methylene group in the target compound restricts conformational flexibility relative to the ketone at C3 in ’s nitroaromatic derivative. The latter’s chair/envelope ring conformations (observed via X-ray) suggest distinct binding modes .
- Stereochemical Impact : The (1R,5S) configuration in the target compound contrasts with racemic mixtures (e.g., 1R,5S in ), which may exhibit reduced selectivity in biological systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?
- Methodology : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been employed for structurally related 8-azabicyclo[3.2.1]octane derivatives, achieving high diastereocontrol (>99%) . For the methylsulfonylpiperidine moiety, coupling reactions with activated intermediates (e.g., acid chlorides or sulfonyl chlorides) under anhydrous conditions (DMF, K₂CO₃) are suggested, followed by recrystallization from ethyl acetate for purification .
Q. How can the stereochemical configuration of the bicyclo[3.2.1]octane core be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, fused piperidine-pyrrolidine systems in similar compounds were analyzed using X-ray data, revealing chair/envelope conformations and dihedral angles (e.g., 86.59° between aromatic and piperidine planes) . Complementary techniques like NOESY NMR can validate spatial arrangements of substituents .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
